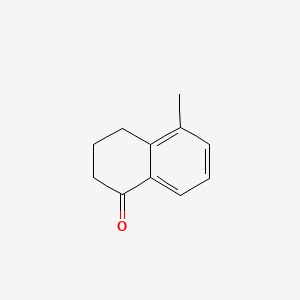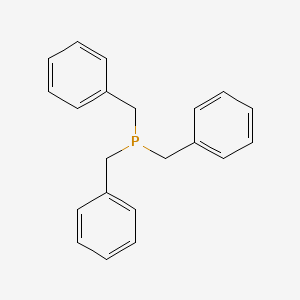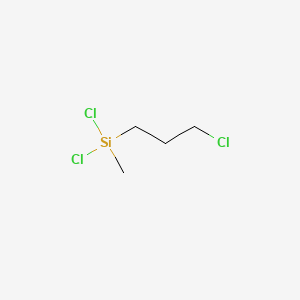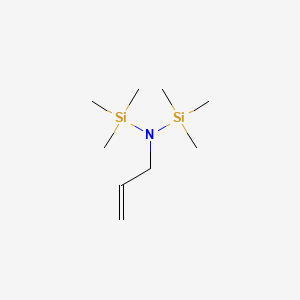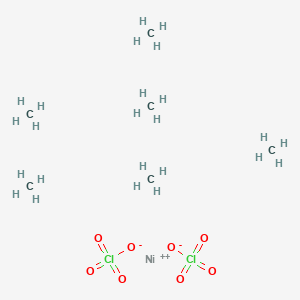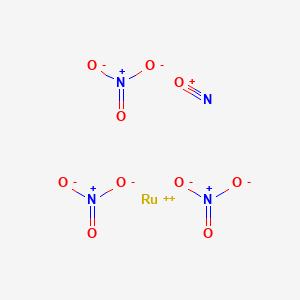
Ruthenium, tris(nitrato-kappaO)nitrosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ruthenium, tris(nitrato-kappaO)nitrosyl- is a complex compound that features ruthenium as the central metal atom coordinated with three nitrate groups and one nitrosyl group.
準備方法
The synthesis of ruthenium, tris(nitrato-kappaO)nitrosyl- typically involves the reaction of ruthenium trichloride with nitric acid and a nitrosylating agent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the proper formation of the complex. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the necessary conditions for high yield and purity .
化学反応の分析
Ruthenium, tris(nitrato-kappaO)nitrosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of nitric oxide (NO).
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
科学的研究の応用
Ruthenium, tris(nitrato-kappaO)nitrosyl- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects, including vasodilation and antimicrobial activity.
Medicine: Explored as a potential anticancer agent due to its ability to release nitric oxide, which can induce apoptosis in cancer cells.
作用機序
The primary mechanism by which ruthenium, tris(nitrato-kappaO)nitrosyl- exerts its effects is through the release of nitric oxide (NO). This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers. The released NO then interacts with various biological targets, including enzymes and receptors, leading to a range of physiological effects .
類似化合物との比較
Similar compounds to ruthenium, tris(nitrato-kappaO)nitrosyl- include other ruthenium-nitrosyl complexes such as:
Ruthenium nitrosyl chloride complexes: These complexes also release nitric oxide and have similar applications in medicine and materials science.
Ruthenium nitrosyl tetraazamacrocycles: Known for their stability and potential use in photodynamic therapy.
Ruthenium nitrosyl polynuclear complexes: These complexes have multiple ruthenium centers and are studied for their enhanced NO release properties. Ruthenium, tris(nitrato-kappaO)nitrosyl- is unique due to its specific coordination environment, which influences its reactivity and stability.
特性
CAS番号 |
34513-98-9 |
|---|---|
分子式 |
N4O10Ru |
分子量 |
317.1 g/mol |
IUPAC名 |
azanylidyneoxidanium;ruthenium(2+);trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2 |
InChIキー |
WOSOOWIGVAKGOC-UHFFFAOYSA-N |
SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
正規SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Key on ui other cas no. |
34513-98-9 |
ピクトグラム |
Oxidizer; Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


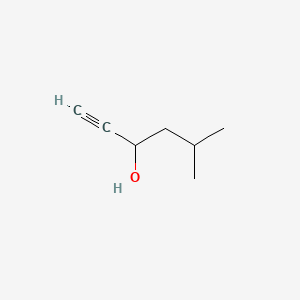
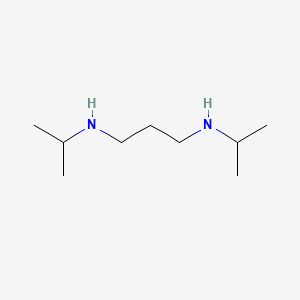
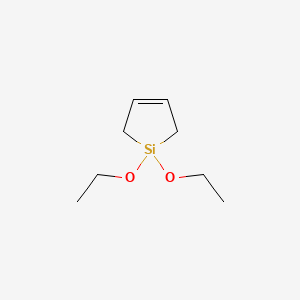
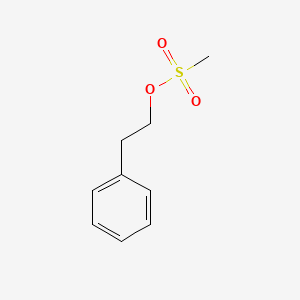
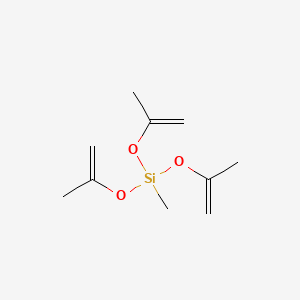
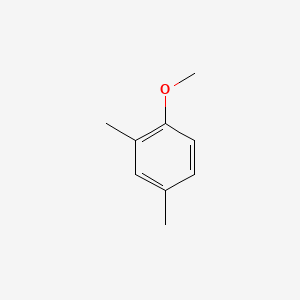
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)
